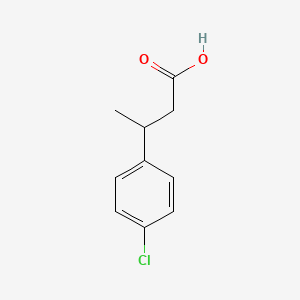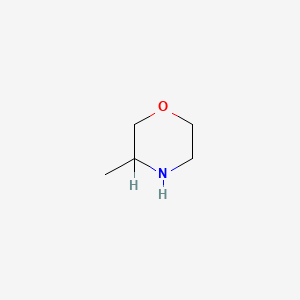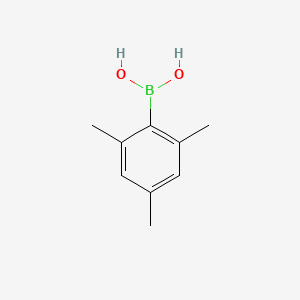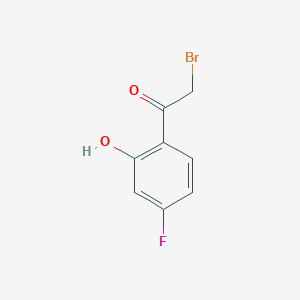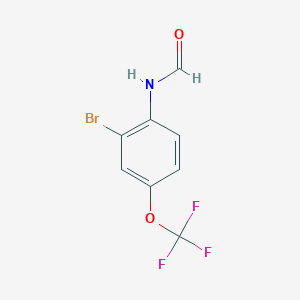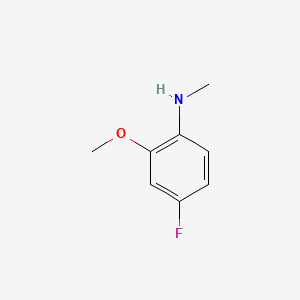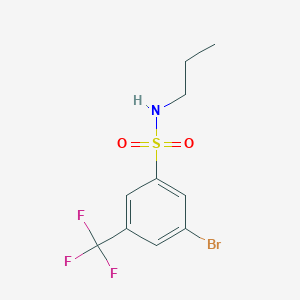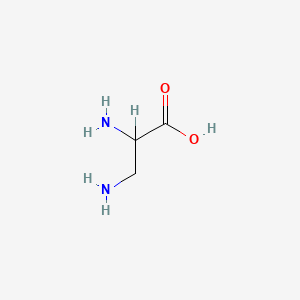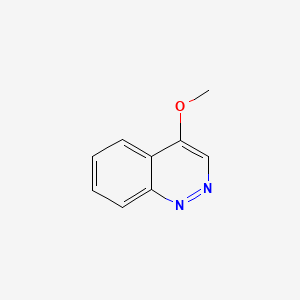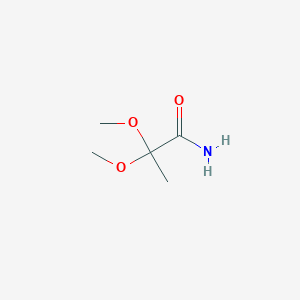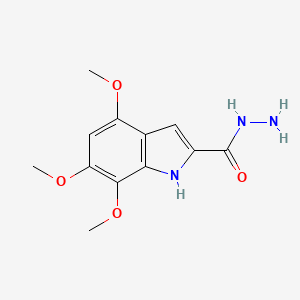
4,6,7-triméthoxy-1H-indole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7-Trimethoxy-1H-indole-2-carbohydrazide is an organic compound with the molecular formula C({12})H({15})N({3})O({4}) and a molecular weight of 265.27 g/mol . This compound is characterized by the presence of three methoxy groups attached to the indole ring, which is further substituted with a carbohydrazide group at the 2-position. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Applications De Recherche Scientifique
4,6,7-Trimethoxy-1H-indole-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 4,6,7-trimethoxyindole, which is commercially available or can be synthesized from simpler precursors.
Hydrazide Formation: The indole compound is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative. The reaction is usually carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for 4,6,7-trimethoxy-1H-indole-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4,6,7-Trimethoxy-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation of the indole ring can lead to the formation of indole-2,3-diones.
Reduction: Reduction of the carbohydrazide group can yield 2-aminoindoles.
Substitution: Substitution of methoxy groups can produce various substituted indoles depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to changes in cellular functions.
Pathways Involved: It could affect signaling pathways involved in cell growth, apoptosis, or metabolism, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6,7-Trimethoxyindole: Lacks the carbohydrazide group but shares the trimethoxy substitution pattern.
1H-Indole-2-carbohydrazide: Similar structure but without the methoxy groups.
Uniqueness
4,6,7-Trimethoxy-1H-indole-2-carbohydrazide is unique due to the combination of methoxy groups and the carbohydrazide moiety, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Propriétés
IUPAC Name |
4,6,7-trimethoxy-1H-indole-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-17-8-5-9(18-2)11(19-3)10-6(8)4-7(14-10)12(16)15-13/h4-5,14H,13H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWGBQSUHAWLML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(N2)C(=O)NN)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
